![molecular formula C22H31NO5 B1201989 Stemoninine CAS No. 69772-72-1](/img/structure/B1201989.png)
Stemoninine
Overview
Description
Stemoninine is a natural product found in Stemona japonica, Stemona tuberosa, and Stemona sessilifolia . It is structurally characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .
Synthesis Analysis
Stemoninine is a unique class of natural products exclusively known from the three genera Stemona, Stichoneuron, and Croomia of the monocotyledonous family Stemonaceae . The great diversity, comprising 215 derivatives, is created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings .
Molecular Structure Analysis
Stemoninine has a molecular formula of C22H31NO5 . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .
Chemical Reactions Analysis
Based on biosynthetic considerations, stemoninine can be grouped into three structural types represented by the croomine, stichoneurine, and protostemonine skeleton . Of chemotaxonomic significance are the different transformations of protostemonine into stemofolines with a cage-type structure or into pyridoazepines characterized by a six-membered piperidine ring .
Physical And Chemical Properties Analysis
Stemoninine has a molecular weight of 389.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 .
Scientific Research Applications
Medicinal Applications: Anti-Inflammatory and Antioxidant Properties
Stemonine has been identified to possess significant anti-inflammatory and antioxidant properties. Research has shown its potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) induced by particulate matter 2.5 (PM2.5) . It can alleviate lung injury by reducing inflammation and oxidative stress markers in a dose-dependent manner .
Agriculture: Insecticidal Activity
In the agricultural sector, Stemonine has been used as a botanical insecticide. It exhibits repellency and toxicity against pests like the western flower thrips . However, its application requires careful concentration management to avoid phytotoxicity and ensure crop safety .
Industrial Uses: Botanical Pesticides
Industrially, Stemonine’s insecticidal properties are harnessed in the formulation of botanical pesticides. It is part of a group of natural compounds that offer an alternative to synthetic pesticides, contributing to more sustainable pest management practices .
Environmental Applications: Biopesticides
Stemonine’s role extends to environmental protection through its use in biopesticides. Its effectiveness against various arthropod pests supports its inclusion in strategies aimed at reducing the environmental impact of traditional chemical pesticides .
Biotechnological Applications: Synthetic Biology
In biotechnology, Stemonine’s biological activities are of interest for synthetic biology applications. Its properties could be leveraged in the design of new biological systems and organisms for various purposes, including the development of novel pharmaceuticals .
Pharmacological Research: Drug Development
Pharmacologically, Stemonine is being explored for its therapeutic potential. Its anti-inflammatory activity, in particular, is being studied for the development of new drugs that can treat inflammatory conditions .
Mechanism of Action
Target of Action
Stemonine, a traditional Chinese herb, has been demonstrated to exhibit anti-inflammatory and antioxidant properties . It is a potential drug for the treatment of respiratory diseases . The primary targets of Stemonine are specific enzymes, markers of oxidative stress, and the inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6 .
Mode of Action
Stemonine interacts with its targets in a dose-dependent manner . It decreases the levels of enzymes and cytokines associated with inflammation and oxidative stress . In addition, Stemonine dose-dependently increases the amount of superoxide dismutase .
Biochemical Pathways
Stemonine affects the biochemical pathways related to inflammation and oxidative stress . It reduces the production of reactive oxygen species (ROS) and certain inflammatory mediators, resulting in changes to vascular permeability, airway constriction, and tissue injury .
Result of Action
Stemonine significantly alleviates lung injury by decreasing the levels of enzymes and cytokines associated with inflammation and oxidative stress . It reduces lung inflammation in mice with PM 2.5-induced chronic obstructive pulmonary disease (COPD), providing a novel approach for the treatment of PM 2.5-induced respiratory diseases .
Future Directions
In the future, it is necessary to design experiments to deeply understand the development and clinical use of Stemonae Radix . Comparing the diverse bioactivities of Stemona alkaloids, stemofoline-type derivatives are the most versatile compounds representing promising lead structures for further development as commercial agents in agriculture and medicine .
properties
IUPAC Name |
3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINUUSQOLRQGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989952 | |
Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stemonine | |
CAS RN |
69772-72-1 | |
Record name | Stemonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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